5-Cyclohexyl-2-((4-methylpiperazin-1-yl)methyl)pyrimidin-4(1H)-one
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Overview
Description
5-Cyclohexyl-2-((4-methylpiperazin-1-yl)methyl)pyrimidin-4(1H)-one is a synthetic organic compound that belongs to the class of pyrimidinones This compound is characterized by a cyclohexyl group attached to the pyrimidinone core, along with a methylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclohexyl-2-((4-methylpiperazin-1-yl)methyl)pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via alkylation reactions using cyclohexyl halides in the presence of a base.
Attachment of the Methylpiperazine Moiety: The final step involves the nucleophilic substitution reaction where the methylpiperazine group is attached to the pyrimidinone core using suitable reagents and conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Cyclohexyl-2-((4-methylpiperazin-1-yl)methyl)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
5-Cyclohexyl-2-((4-methylpiperazin-1-yl)methyl)pyrimidin-4(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Cyclohexyl-2-((4-methylpiperazin-1-yl)methyl)pyrimidin-4(1H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
5-Cyclohexyl-2-((4-methylpiperazin-1-yl)methyl)pyrimidin-4(1H)-one: The parent compound.
5-Cyclohexyl-2-((4-ethylpiperazin-1-yl)methyl)pyrimidin-4(1H)-one: A similar compound with an ethyl group instead of a methyl group.
5-Cyclohexyl-2-((4-methylpiperidin-1-yl)methyl)pyrimidin-4(1H)-one: A similar compound with a piperidine ring instead of a piperazine ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
63743-62-4 |
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Molecular Formula |
C16H26N4O |
Molecular Weight |
290.40 g/mol |
IUPAC Name |
5-cyclohexyl-2-[(4-methylpiperazin-1-yl)methyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C16H26N4O/c1-19-7-9-20(10-8-19)12-15-17-11-14(16(21)18-15)13-5-3-2-4-6-13/h11,13H,2-10,12H2,1H3,(H,17,18,21) |
InChI Key |
WYQJDYYUVNUXQL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC2=NC=C(C(=O)N2)C3CCCCC3 |
Origin of Product |
United States |
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